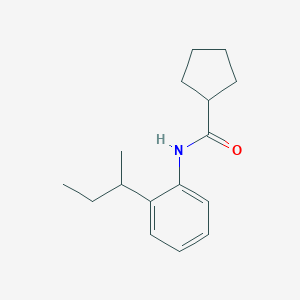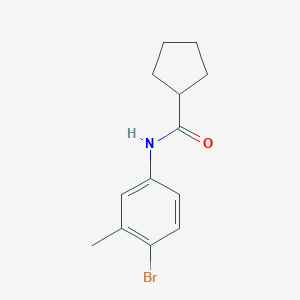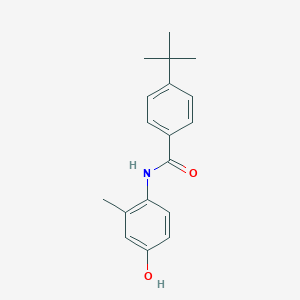![molecular formula C20H26N2O2 B290683 N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide, commonly known as lidocaine, is a local anesthetic that is widely used in the medical field. Lidocaine was first synthesized in the 1940s and has since become one of the most commonly used local anesthetics due to its effectiveness, safety, and versatility.
作用機序
Lidocaine works by blocking the transmission of nerve impulses in the body. It does this by binding to and inhibiting voltage-gated sodium channels in the cell membrane, preventing the influx of sodium ions and thereby preventing the depolarization of the cell. This results in a loss of sensation in the area where the lidocaine has been applied.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects on the body. It can cause vasodilation and hypotension, as well as respiratory depression at high doses. Lidocaine has also been shown to have anti-inflammatory properties and can inhibit the release of certain inflammatory mediators.
実験室実験の利点と制限
Lidocaine has a number of advantages as a tool for laboratory experiments. It is relatively easy to obtain and is widely available. It is also relatively safe and has a low risk of toxicity when used appropriately. However, lidocaine can have variable effects depending on the specific experimental conditions, and its effects may be difficult to interpret in some cases.
将来の方向性
There are a number of potential future directions for research on lidocaine. One area of interest is the development of new formulations of lidocaine that can be used for longer periods of time and with fewer side effects. Another area of interest is the use of lidocaine as a treatment for chronic pain, as it has been shown to be effective in some cases. Finally, there is ongoing research into the potential use of lidocaine as a treatment for certain types of cancer.
合成法
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with diethylamine to form N-(2,6-dimethylphenyl)-N-(2-diethylaminoethyl)acetamide, which is then reacted with p-anisidine to form lidocaine.
科学的研究の応用
Lidocaine has a wide range of scientific research applications, including its use as a local anesthetic in medical procedures such as dental work, minor surgeries, and epidurals. It is also used as a treatment for certain types of arrhythmias and as a topical treatment for skin conditions such as eczema and psoriasis. Lidocaine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
特性
分子式 |
C20H26N2O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H26N2O2/c1-5-22(6-2)17-9-12-19(15(3)13-17)21-20(23)14-16-7-10-18(24-4)11-8-16/h7-13H,5-6,14H2,1-4H3,(H,21,23) |
InChIキー |
QIHBBIYTQISISF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)

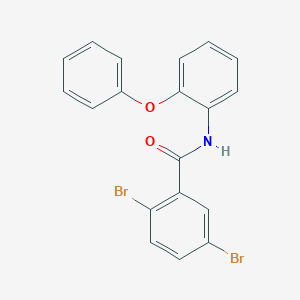
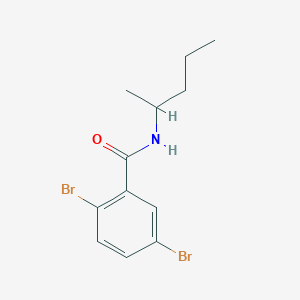
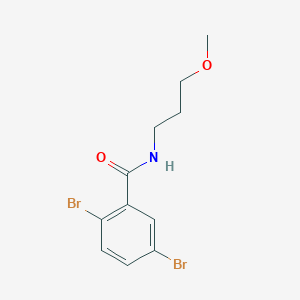
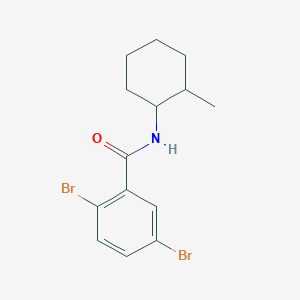



![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
